
Carbonic acid; choline
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Overview
Description
Carbonic acid; choline: is a compound that combines carbonic acid and choline. Carbonic acid, with the chemical formula H₂CO₃, is a weak acid formed in solution when carbon dioxide is dissolved in water. It plays a crucial role in the carbon cycle and is involved in the formation of carbonate and bicarbonate ions. Choline, on the other hand, is an essential nutrient that is often associated with the B vitamins. It is important for the synthesis of phospholipid components of cell membranes and the neurotransmitter acetylcholine.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Carbonic Acid: Carbonic acid is typically formed in situ by dissolving carbon dioxide in water. The reaction is as follows: [ \text{CO}_2 + \text{H}_2\text{O} \rightarrow \text{H}_2\text{CO}_3 ] This reaction is reversible and the carbonic acid formed is in equilibrium with carbon dioxide and water.
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Choline: Choline can be synthesized through the reaction of trimethylamine with ethylene oxide, followed by the addition of hydrochloric acid to form choline chloride. The reaction is as follows: [ (\text{CH}_3)_3\text{N} + \text{C}_2\text{H}_4\text{O} \rightarrow (\text{CH}_3)_3\text{NCH}_2\text{CH}_2\text{OH} ] [ (\text{CH}_3)_3\text{NCH}_2\text{CH}_2\text{OH} + \text{HCl} \rightarrow (\text{CH}_3)_3\text{NCH}_2\text{CH}_2\text{OH}+\text{Cl}- ]
Industrial Production Methods:
Carbonic Acid: Industrially, carbonic acid is produced by dissolving carbon dioxide in water under high pressure.
Choline: Choline is produced on an industrial scale by the reaction of trimethylamine with ethylene oxide, followed by neutralization with hydrochloric acid to produce choline chloride.
Chemical Reactions Analysis
Reaction Context: CO₂ Absorption in Choline-Based Systems
Choline-amino acid ionic liquids ([Ch][AA] ILs) react with CO₂ to form carbamic acid derivatives. Carbonic acid intermediates may arise during hydrolysis steps or proton-transfer processes .
Key Steps:
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Zwitterionic Complex Formation :
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AA⁻ (amino acid anion) attacks CO₂, forming a zwitterionic intermediate stabilized by hydrogen bonding with choline.
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Example for glycinate ([Gly]⁻):
CO2+[Gly]−→[Gly CO2−](ΔH∘=−25.1kJ mol)[2]
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Proton Transfer and Carbamate Formation :
Step | Reaction Type | Enthalpy Change (kJ/mol) | Role of Choline |
---|---|---|---|
1 | Nucleophilic addition | -25.1 (exothermic) | Stabilizes zwitterion via H-bonding |
2 | Proton transfer | +8.3 (endothermic) | Lowers activation barrier |
Trans–Trans Carbonic Acid Complexes
Infrared spectroscopy and ab initio calculations reveal that carbonic acid adopts a planar trans–trans conformation when complexed with fluoride (F⁻) in helium nanodroplets. While choline is not directly involved here, analogous stabilization mechanisms apply in choline-based ILs .
Choline–Anion Interactions
In [Ch][AA] ILs:
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Choline cations form hydrogen bonds with AA⁻, reducing anion basicity and altering CO₂ reaction thermodynamics.
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Example: For [Ch][Pro] (prolinate), cation-anion pairing increases the zwitterion formation barrier by 12 kJ/mol compared to isolated anions .
Thermodynamic and Kinetic Data
Comparative reaction energetics for choline-based ILs :
Anion | ΔH (Zwitterion Formation) | ΔH (Carbamate Formation) |
---|---|---|
Gly⁻ | -25.1 kJ/mol | -16.8 kJ/mol |
Phe⁻ | -23.4 kJ/mol | -14.2 kJ/mol |
Pro⁻ | -20.9 kJ/mol | -12.5 kJ/mol |
Trends :
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Lower exothermicity for bulkier anions (e.g., Phe⁻) due to steric hindrance.
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Prolinate’s cyclic structure reduces proton mobility, slowing carbamate formation.
Mechanistic Influence of Solvent Environment
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Aqueous vs. Non-Aqueous Systems :
In water, CO₂ hydrolysis dominates (forming HCO₃⁻/H₂CO₃), but in [Ch][AA] ILs, carbamate pathways prevail due to limited water content . -
Dielectric Effects :
Continuum solvation models (ε = 35, akin to acetonitrile) show zwitterion stabilization is 30% weaker than in vacuum, aligning with experimental CO₂ absorption trends .
Future Research Directions
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Direct spectroscopic characterization of choline–carbonic acid complexes.
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Kinetic studies under varying humidity to probe H₂CO₃ formation in ILs.
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Computational modeling of proton-shuttling mechanisms between choline and carbonic acid.
Scientific Research Applications
Carbonic Acid Applications
1. Pharmaceutical Formulations
- Carbonic acid is utilized in the formulation of certain drugs and biocompatible materials. Its ability to maintain pH levels makes it valuable in drug delivery systems.
- Case Study : A patent describes the use of carbonic acid in the solubilization of chitosan materials, resulting in hydrogels that can deliver active pharmaceutical ingredients effectively .
2. Carbon Dioxide Capture
- Carbonic acid plays a role in carbon capture technologies, where it is used to absorb CO2 from industrial emissions, contributing to climate change mitigation efforts.
3. Food and Beverage Industry
- It is employed in carbonated beverages, enhancing flavor and preservation. The carbonation process involves dissolving carbon dioxide in water to form carbonic acid.
Choline Applications
1. Nutritional Supplementation
- Choline is recognized as an essential nutrient critical for brain health and development. It plays a role in neurotransmitter synthesis, particularly acetylcholine, which is vital for memory and muscle control.
- Research Findings : Studies indicate that higher dietary choline intake correlates with improved cognitive performance and may reduce the risk of neurodegenerative diseases like Alzheimer's .
2. Clinical Nutrition
- Choline supplementation is recommended for individuals with specific health conditions such as cystic fibrosis, where deficiencies can lead to impaired organ function .
- Clinical Impact : Adequate choline levels are crucial for lipid metabolism and cellular integrity, particularly in patients with compromised digestive systems .
3. Animal Nutrition
- In animal husbandry, choline is essential for optimal growth and reproduction. It is included in feed formulations to enhance livestock health and productivity.
- Industry Insight : Research by Balchem highlights the importance of choline in animal diets, demonstrating its effects on cell integrity and lipid metabolism across various species .
Comparative Data Table
Application Area | Carbonic Acid | Choline |
---|---|---|
Pharmaceutical | Used in drug delivery systems | Essential for neurotransmitter synthesis |
Environmental | Employed in CO2 capture technologies | Not directly applicable |
Food & Beverage | Key ingredient in carbonated drinks | Added to supplements for health benefits |
Clinical Nutrition | Aids in maintaining pH in formulations | Recommended for patients with specific deficiencies |
Animal Nutrition | Not commonly used | Critical for livestock health |
Mechanism of Action
Carbonic Acid:
Mechanism: Carbonic acid dissociates into bicarbonate and hydrogen ions, which play a role in buffering pH in biological systems.
Molecular Targets: Targets include enzymes like carbonic anhydrase, which catalyzes the interconversion of carbon dioxide and water to bicarbonate and hydrogen ions.
Choline:
Mechanism: Choline is a precursor to acetylcholine, which is involved in neurotransmission. It is also a component of phosphatidylcholine, which is essential for cell membrane structure.
Molecular Targets: Targets include choline acetyltransferase, which synthesizes acetylcholine, and phosphatidylcholine synthase.
Comparison with Similar Compounds
Carbonic Acid: Bicarbonate, carbonate.
Choline: Acetylcholine, phosphatidylcholine, trimethylglycine.
Q & A
Basic Research Questions
Q. How should researchers design experiments to investigate the interaction between carbononic acid and choline in aqueous solutions?
- Methodological Answer : Begin by identifying variables such as pH, temperature, and ionic strength, which influence protonation equilibria and stability. Use controlled experiments with buffer systems to isolate specific interactions (e.g., NMR or FTIR spectroscopy to track hydrogen bonding). Include negative controls (e.g., solutions without choline) to distinguish baseline reactivity . Statistical tools like ANOVA should be applied to assess significance across replicates .
Q. What are the best practices for ensuring reproducibility in synthesizing choline-carbonate derivatives?
- Methodological Answer : Document all synthetic steps in detail, including solvent purity, reaction times, and purification methods (e.g., column chromatography gradients). Use standardized characterization techniques (e.g., 1H/13C NMR, HPLC) and cross-validate results with independent labs. Provide raw spectral data in supplementary materials to enable peer verification .
Q. How can researchers analyze conflicting data on the stability of carbonic acid-choline complexes under varying pH conditions?
- Methodological Answer : Re-examine experimental conditions for inconsistencies (e.g., dissolved CO2 levels, calibration of pH meters). Perform sensitivity analyses to identify critical parameters affecting stability. Compare findings with thermodynamic models (e.g., using software like PHREEQC) to reconcile discrepancies between empirical and theoretical data .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding affinities between choline and carbonic acid across spectroscopic studies?
- Methodological Answer : Conduct meta-analyses of existing datasets to identify methodological outliers (e.g., differences in ionic strength or temperature controls). Use isothermal titration calorimetry (ITC) to measure binding constants under standardized conditions. Employ multivariate regression to account for confounding variables . Replicate high-impact studies with rigorous blinding protocols to minimize bias .
Q. What strategies are effective for integrating multi-omics data (e.g., metabolomic and proteomic) to study choline-carbonate pathways in biological systems?
- Methodological Answer : Apply network analysis tools (e.g., Cytoscape) to map metabolic interactions and identify hub nodes. Use machine learning frameworks (e.g., Random Forest) to prioritize biomarkers linked to carbonic acid-choline dynamics. Validate hypotheses with knockout models or isotopic tracing (e.g., 13C-labeled choline) .
Q. How should researchers address limitations in extrapolating in vitro findings on choline-carbonate interactions to in vivo physiological models?
- Methodological Answer : Design cross-validation studies using organ-on-a-chip systems or ex vivo tissue assays to bridge in vitro and in vivo results. Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict bioavailability and tissue-specific effects. Discuss extrapolation boundaries explicitly in the limitations section .
Q. Methodological and Ethical Considerations
Q. What frameworks are recommended for synthesizing fragmented literature on carbonic acid-choline systems in environmental and biochemical contexts?
- Methodological Answer : Conduct systematic reviews following PRISMA guidelines to minimize selection bias. Use tools like Covidence for screening studies and GRADE for assessing evidence quality. Highlight gaps (e.g., lack of long-term stability studies) to guide future research .
Q. How can researchers ethically manage data-sharing challenges when collaborating on carbonic acid-choline studies?
- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data repositories. Use platforms like Zenodo or Figshare with embargo options to protect pre-publication data. Secure informed consent for human-derived samples and anonymize datasets .
Q. Data Analysis and Communication
Q. What statistical methods are most robust for analyzing time-dependent degradation of choline-carbonate complexes?
- Methodological Answer : Apply time-series analyses (e.g., ARIMA models) to account for autocorrelation. Use Kaplan-Meier survival curves for stability thresholds. Report confidence intervals and effect sizes to contextualize practical significance .
Q. How should researchers communicate uncertainties in predictive models of carbonic acid-choline interactions in peer-reviewed papers?
Properties
Molecular Formula |
C6H16NO4+ |
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Molecular Weight |
166.20 g/mol |
IUPAC Name |
carbonic acid;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C5H14NO.CH2O3/c1-6(2,3)4-5-7;2-1(3)4/h7H,4-5H2,1-3H3;(H2,2,3,4)/q+1; |
InChI Key |
DQKGOGJIOHUEGK-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCO.C(=O)(O)O |
Origin of Product |
United States |
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